molecular formula C21H19N3O6S B3012093 (Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 904828-35-9

(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B3012093
CAS RN: 904828-35-9
M. Wt: 441.46
InChI Key: WSLVIOPDQMUQHS-LNVKXUELSA-N
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Description

(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H19N3O6S and its molecular weight is 441.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Arylidene compounds derived from 2-iminothiazolidine-4-one have been synthesized, indicating a method to produce similar structures like (Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate. These compounds showed antimicrobial activity against various organisms (Azeez & Abdullah, 2019).

Applications in Medicinal Chemistry

  • Antimicrobial Activity : Benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes have been synthesized and showed promising antimicrobial activities against human epidemic causing bacterial strains (Mishra et al., 2019).
  • Antibacterial Agents : N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides demonstrated potent antibacterial activity against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).

Photophysical Properties

  • Hydrogen Bonding and Photophysical Properties : N-(benzo[d]thiazol-2-yl) acetamides, closely related to the query compound, have been synthesized and their hydrogen bonding patterns and photophysical properties studied, revealing potential applications in materials science (Balijapalli et al., 2017).

Enzyme Inhibition

  • Enzyme Inhibitory Potential : Compounds with benzodioxane and acetamide moieties, similar to the queried compound, have been investigated for their enzyme inhibitory activities, showing substantial potential against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

Anticancer Activity

  • Anticancer Properties : Some 4-thiazolidinones with benzothiazole moiety have demonstrated anticancer activity in vitro, suggesting potential research applications for similar compounds in cancer therapy (Havrylyuk et al., 2010).

Other Applications

  • Chemical Interactions and Synthesis : Studies on various synthesis methods involving benzothiazole and related structures provide insights into the chemical interactions and potential applications of such compounds in diverse fields (Nassiri & Milani, 2020).

properties

IUPAC Name

methyl 2-[6-acetamido-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-12(25)22-14-4-5-15-18(10-14)31-21(24(15)11-19(26)28-2)23-20(27)13-3-6-16-17(9-13)30-8-7-29-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLVIOPDQMUQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCCO4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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